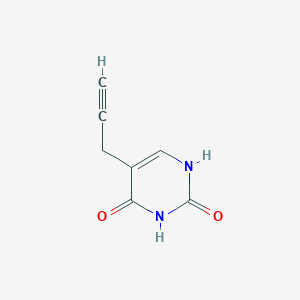
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propynyl group at the 5th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce saturated uracil derivatives .
Applications De Recherche Scientifique
5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into nucleic acids to study DNA and RNA interactions.
Industry: Utilized in the synthesis of fluorescent probes and other diagnostic tools
Mécanisme D'action
The mechanism of action of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A well-known anticancer drug that also targets thymidylate synthase.
5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.
5-Iodouracil: Similar to 5-Bromouracil, used in radiolabeling and imaging studies.
Uniqueness: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This makes it a valuable tool in synthetic chemistry and molecular biology .
Propriétés
Numéro CAS |
132400-69-2 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
Clé InChI |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
SMILES canonique |
C#CCC1=CNC(=O)NC1=O |
Synonymes |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















